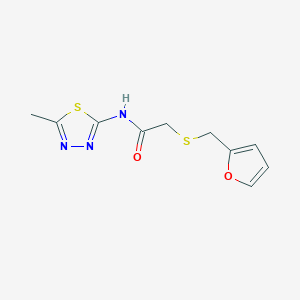

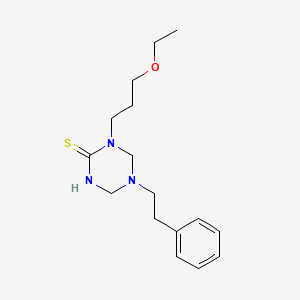

![molecular formula C20H13BrFN7O2 B3004857 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223903-71-6](/img/structure/B3004857.png)

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds has been a focal point in medicinal chemistry due to their biological activities. In the context of the compound "6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one," similar synthetic approaches can be observed in the literature. For instance, the synthesis of 2H/6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives involves the use of substituted phenyl(piperidin-1-yl)methyl groups, which could be related to the synthesis of the triazolopyrimidinone core in our compound of interest . Additionally, the one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones provides insight into the cyclization reactions that could be employed in the formation of the triazolopyrimidinone ring system .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant electronic interactions due to the presence of heteroatoms in the oxadiazole and triazolopyrimidinone rings. These interactions can be inferred from the study of similar compounds, such as the 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which have been characterized using NMR and IR spectroscopy, as well as density functional theory (DFT) calculations . The presence of bromo and fluoro substituents on the phenyl rings would also influence the electronic distribution and molecular geometry.

Chemical Reactions Analysis

The reactivity of the compound can be anticipated by examining the functional groups present in its structure. The oxadiazole and triazolopyrimidinone rings are known to participate in various chemical reactions. For example, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves reactions with hydrazonoyl chlorides, which could be relevant to the chemical transformations that the compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its heterocyclic framework and halogen substituents. The antimicrobial activity of similar compounds suggests that the compound may also possess significant biological properties . The solubility, melting point, and stability of the compound would be determined by its molecular structure, which includes multiple aromatic rings and heteroatoms that could engage in hydrogen bonding and other intermolecular interactions .

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of compounds related to the one . For instance, Demirbaş et al. (2010) synthesized a series of compounds that showed good to moderate antimicrobial activities against various bacterial strains, excluding Candida tropicalis and Candida albicans (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010). Suresh et al. (2016) also reported significant biological activity against various microorganisms in their synthesized compounds, which are structurally related to the query compound (Suresh, Lavanya, & Rao, 2016).

Synthesis and Characterization

The synthesis process and characterization of similar compounds are pivotal in understanding their potential applications. For example, Menteşe et al. (2015) synthesized a series of derivatives and confirmed their structures using NMR and mass spectra, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). Additionally, Reddy et al. (2013) synthesized novel compounds and characterized them using IR, NMR, MS, and elemental analyses, demonstrating potent antibacterial activity comparable to the standard drug streptomycin (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).

Pharmacological Evaluation

Pharmacological evaluation of similar compounds helps to understand their potential therapeutic applications. In a study by Farghaly and Hassaneen (2013), new derivatives were synthesized and showed excellent activity against various microorganisms (Farghaly & Hassaneen, 2013). Moreover, Titova et al. (2019) synthesized structural analogs with tuberculostatic activity, providing insights into structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Propriétés

IUPAC Name |

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrFN7O2/c21-14-6-4-13(5-7-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-2-1-3-15(22)8-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGRTAOHBFPQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrFN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

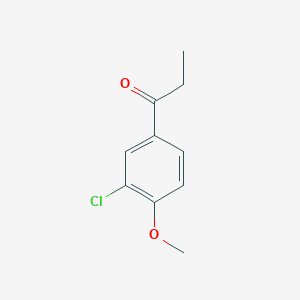

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

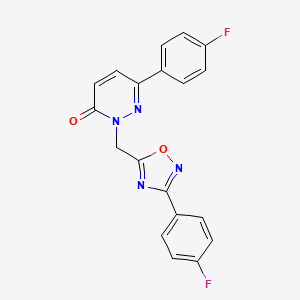

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)

![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)